(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313175
InChI: InChI=1S/C20H20N2O3S/c1-4-25-17-10-14(6-8-16(17)23)11-18-19(24)22-20(26-18)21-15-7-5-12(2)13(3)9-15/h5-11,23H,4H2,1-3H3,(H,21,22,24)/b18-11-
SMILES:
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.5 g/mol

(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC16313175

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol
IUPAC Name (5Z)-2-(3,4-dimethylphenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H20N2O3S/c1-4-25-17-10-14(6-8-16(17)23)11-18-19(24)22-20(26-18)21-15-7-5-12(2)13(3)9-15/h5-11,23H,4H2,1-3H3,(H,21,22,24)/b18-11-
Standard InChI Key UCWSTALIFCXNIV-WQRHYEAKSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)O
Canonical SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a Z-configuration benzylidene group at position 5 of the thiazole ring, confirmed through X-ray crystallography in analogous structures . Key structural components include:

  • Thiazol-4-one core: Provides electronic conjugation for biological interactions

  • 3,4-Dimethylphenylamino group: Enhances lipophilicity and potential blood-brain barrier penetration

  • 3-Ethoxy-4-hydroxybenzylidene moiety: Contributes hydrogen-bonding capacity and redox activity

Physicochemical Profile

Table 1 summarizes critical molecular properties derived from experimental and computational analyses :

PropertyValue
Molecular FormulaC₂₀H₂₀N₂O₃S
Molecular Weight368.5 g/mol
LogP (Octanol-Water)2.81 ± 0.12
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds4
Topological Polar Surface Area89.7 Ų

The relatively high topological polar surface area (89.7 Ų) suggests limited membrane permeability, necessitating formulation strategies for bioavailability enhancement.

Synthetic Methodologies

Multi-Step Synthesis Protocol

The compound is synthesized through a four-step sequence optimized for industrial-scale production:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-bromo ketones under basic conditions

  • Benzylidene Introduction: Knoevenagel condensation using 3-ethoxy-4-hydroxybenzaldehyde catalyzed by piperidine

  • Amination: Nucleophilic substitution with 3,4-dimethylaniline in DMF at 80°C

  • Stereochemical Control: Z-configuration stabilization through low-temperature crystallization from ethanol/water mixtures

Yield Optimization Strategies

  • Temperature Control: Maintaining 0-5°C during benzylidene formation prevents E-isomerization

  • Catalyst Screening: 10 mol% DMAP improves amination efficiency by 27% versus traditional catalysts

  • Purification Techniques: Sequential chromatography (silica gel → Sephadex LH-20) achieves >98% purity

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro testing against ESKAPE pathogens reveals potent activity (Table 2) :

PathogenMIC (μg/mL)Mechanism of Action
Staphylococcus aureus4.2DNA gyrase inhibition (IC₅₀ = 1.8 μM)
Escherichia coli16.7β-lactamase potentiation
Candida albicans8.3Ergosterol biosynthesis disruption

The 10-fold selectivity index (mammalian vs. microbial cells) suggests favorable toxicity profiles .

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

Systematic modifications reveal essential pharmacophoric elements:

  • 3-Ethoxy Group: Removal decreases antimicrobial activity 8-fold while increasing cytotoxicity 3-fold

  • 4-Hydroxy Position: Methylation abolishes DNA intercalation capacity but enhances kinase inhibition

  • Thiazole Oxidation State: Conversion to thiazolidinone reduces anticancer efficacy by 60%

Computational Modeling Predictions

Docking simulations with EGFR kinase (PDB 1M17) identify key interactions:

  • Hydrogen Bonds: 4-hydroxy group with Thr766 (2.1 Å)

  • π-Stacking: Benzylidene ring and Phe699 (4.8 Å centroid distance)

  • Hydrophobic Contacts: 3,4-Dimethylphenyl with Leu694 and Val702

These interactions correlate with experimental IC₅₀ values (EGFR: 0.48 μM).

Pharmacokinetic and Toxicological Profile

ADMET Predictions

Physiologically-based pharmacokinetic modeling indicates:

  • Oral Bioavailability: 22% (rat) → 18% (human projection)

  • Plasma Protein Binding: 89-93% across species

  • CYP Metabolism: Primarily 3A4-mediated oxidation to inactive metabolites

Acute Toxicity Data

Rodent studies (OECD 423 guideline) establish:

  • LD₅₀: 320 mg/kg (oral) → 110 mg/kg (intravenous)

  • NOAEL: 25 mg/kg/day for 28-day repeated dosing

  • Organ Toxicity: Transient hepatic enzyme elevation at >50 mg/kg

Comparative Analysis with Structural Analogues

Table 3 contrasts key features with related thiazole derivatives :

CompoundMolecular WeightAnticancer IC₅₀ (μM)LogP
Target Compound368.50.482.81
(2Z,5Z)-5-(4-hydroxy-3,5-dimethoxy) 432.51.123.45
5-(3-Ethoxy-4-hydroxy)thiazolidine 265.298.911.97

The target compound demonstrates superior potency despite lower molecular weight, highlighting optimal steric compatibility with biological targets.

Industrial Applications and Patent Landscape

Current Applications

  • Pharmaceutical Intermediate: Used in synthesis of Phase II anticancer candidate VX-203

  • Agricultural Chemistry: Patent EP4102035B1 claims fungicidal activity at 50 ppm

  • Materials Science: Dopant for organic semiconductors (hole mobility: 0.12 cm²/V·s)

Manufacturing Considerations

Scalability challenges addressed through:

  • Continuous Flow Synthesis: 3.6 kg/day output with 98.2% purity

  • Green Chemistry Metrics: E-factor = 18.7 (needs improvement vs. industry standard <5)

  • Storage Stability: 36 months at -20°C with <0.5% degradation/year

Future Research Directions

Priority Investigations

  • Prodrug Development: Masking phenolic hydroxyl to enhance oral absorption

  • Combination Therapies: Synergy studies with checkpoint inhibitors and DNA-damaging agents

  • Formulation Optimization: Nanocrystal dispersion trials for parenteral delivery

Unanswered Scientific Questions

  • Target Engagement Specificity: Off-target effects on CYP450 isoforms require elucidation

  • Resistance Mechanisms: Potential efflux pump induction in chronic exposure models

  • Metabolite Profiling: Identification of active Phase I/II metabolites

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